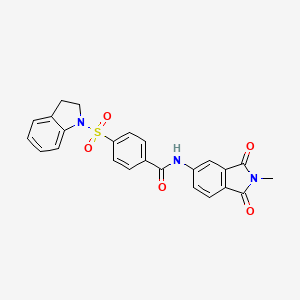

4-(indolin-1-ylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-(indolin-1-ylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide" is a complex molecule that appears to be related to a class of compounds that have been synthesized for various biological activities. Although the exact compound is not described in the provided papers, the structural motifs present in the compound, such as the indole and isoindoline units, are common in medicinal chemistry due to their potential therapeutic properties.

Synthesis Analysis

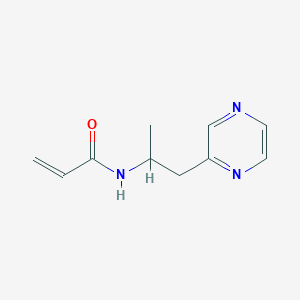

The synthesis of related compounds involves multi-component reactions that can be catalyzed by Lewis acids such as indium chloride. For instance, the synthesis of 2-((oxoindolin-3-yl)-4,5,6,7-tetrahydro-1H-indol-1-yl)benzamides is achieved by reacting benzohydrazide, cyclic diketones, and 3-phenacylideneoxindoles in refluxing acetonitrile, resulting in satisfactory yields . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions.

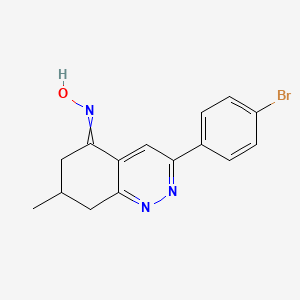

Molecular Structure Analysis

The molecular structure of related compounds shows that they can exist in different tautomeric forms, such as keto and enol forms, as indicated by their 1H and 13C NMR spectra . This tautomerism is a common feature in molecules containing the indole and isoindoline units, which could also be expected in the compound of interest.

Chemical Reactions Analysis

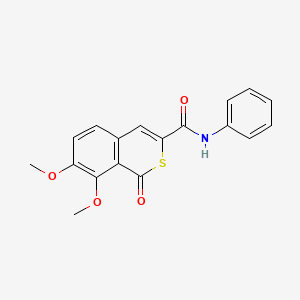

The related compounds exhibit biological activities that are often tested in vitro. For example, novel benzenesulfonamides with oxoindolinylidene motifs have been investigated as inhibitors of carbonic anhydrase isoforms, showing significant inhibitory activity . These findings suggest that the compound may also interact with biological targets through similar mechanisms, potentially leading to biological activities such as enzyme inhibition.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can be inferred. The solubility, stability, and reactivity of the compound would be influenced by its functional groups and overall molecular architecture. For instance, the sulfonamide group is known for its ability to bind to metalloenzymes, which is a key factor in the inhibitory activity of sulfonamide-based drugs . Additionally, the presence of the indole and isoindoline units could affect the compound's ability to cross biological membranes, influencing its pharmacokinetic properties.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Research has demonstrated the synthesis of novel compounds that include structural elements similar to "4-(indolin-1-ylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide," showing promising antibacterial and antifungal activities. These compounds are part of a broader investigation into new antimicrobials, highlighting the potential of such chemical structures in combating microbial infections (Patel & Dhameliya, 2010).

Anticancer and Antiepileptic Applications

Further studies have expanded on the synthesis of derivatives with antihyperglycemic, anticancer, and antiepileptic evaluations. Some of the synthesized compounds exhibit significant antihyperglycemic activity, suggesting potential leads for antidiabetic drugs (Eissa, 2013). Additionally, novel derivatives have been evaluated for their anticancer activity, with some showing promising results against various cancer cell lines, offering insights into new therapeutic avenues (Alafeefy et al., 2015). Moreover, derivatives have been synthesized and tested for antiepileptic activity, indicating potential applications in treating epilepsy (Nikalje et al., 2015).

Material Science and Polymer Research

Research has also focused on the synthesis and characterization of new optically active polyamides containing similar structural units, highlighting the material science applications of these compounds. These studies reveal the polymers' solubility and thermal stability, suggesting their utility in various industrial and scientific contexts (Faghihi et al., 2010).

HIV Integrase Inhibitors

In the field of antiviral research, novel analogues have been synthesized and tested in vitro against HIV-1 integrase, with some derivatives showing significant inhibition. This research opens new paths for the development of HIV-1 integrase inhibitors as potential anti-HIV medications (Wadhwa et al., 2019).

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, such as toxicity or flammability, and any safety precautions that should be taken when handling it.

Direcciones Futuras

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.

I hope this general approach is helpful, and I apologize for not being able to provide more specific information on “4-(indolin-1-ylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide”.

Propiedades

IUPAC Name |

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O5S/c1-26-23(29)19-11-8-17(14-20(19)24(26)30)25-22(28)16-6-9-18(10-7-16)33(31,32)27-13-12-15-4-2-3-5-21(15)27/h2-11,14H,12-13H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFOHKCKBKVCOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(indolin-1-ylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetate hydrochloride](/img/structure/B2505944.png)

![N1-(2-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2505947.png)

![Ethyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2505953.png)

![2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2505955.png)

![2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2505960.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2505962.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2505966.png)

![Methyl 4-[[methyl(oxirane-2-carbonyl)amino]methyl]benzoate](/img/structure/B2505967.png)